molecular formula C14H20ClN B13212978 3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B13212978
M. Wt: 237.77 g/mol
InChI Key: NPIBGJQKCQIGKK-UHFFFAOYSA-N
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Description

3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C14H20ClN It is characterized by its unique structure, which includes a chlorinated naphthalene ring system with multiple methyl groups and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the alkylation of a naphthalene derivative. One common method involves the direct alkylation of unsubstituted catechol with 2,5-dichloro-2,5-dimethylhexane in methylene chloride in the presence of aluminum bromide (AlBr3) as a catalyst . This reaction proceeds under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the chlorinated naphthalene ring to a more saturated form.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups, such as alkoxy or amino groups, into the naphthalene ring.

Scientific Research Applications

3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, while the chlorinated naphthalene ring can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol: A related compound with hydroxyl groups instead of an amine.

    5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: A ketone derivative of the naphthalene ring system.

Uniqueness

3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of the chlorine atom and the amine group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a diverse range of chemical transformations and interactions.

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

3-chloro-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine

InChI

InChI=1S/C14H20ClN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3

InChI Key

NPIBGJQKCQIGKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=CC(=C(C=C21)N)Cl)(C)C)C

Origin of Product

United States

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